1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Coupling Reaction: The two pyrazole rings are coupled using a methylene bridge, typically through a nucleophilic substitution reaction involving a suitable methylene donor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Reduced forms of the compound with hydrogenated pyrazole rings.
Substitution: Substituted derivatives with various functional groups replacing the methylene bridge.
Scientific Research Applications
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-1H-pyrazol-4-yl)ethanone: A similar compound with a single pyrazole ring and an ethanone group.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents.
Uniqueness
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure and the specific arrangement of its substituents
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-17-9-11(10(2)14-17)7-13-8-12-5-6-16(3)15-12;/h5-6,9,13H,4,7-8H2,1-3H3;1H |
InChI Key |
COFMMFLUMUSERO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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